molecular formula C11H13ClN2O5S B8347726 Methyl 5-chloro-2-(3-((methylsulfonyl)oxy)azetidin-1-yl)nicotinate

Methyl 5-chloro-2-(3-((methylsulfonyl)oxy)azetidin-1-yl)nicotinate

Cat. No.: B8347726
M. Wt: 320.75 g/mol
InChI Key: QLMFGOGUWLEJAZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(3-((methylsulfonyl)oxy)azetidin-1-yl)nicotinate is a useful research compound. Its molecular formula is C11H13ClN2O5S and its molecular weight is 320.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2O5S

Molecular Weight

320.75 g/mol

IUPAC Name

methyl 5-chloro-2-(3-methylsulfonyloxyazetidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C11H13ClN2O5S/c1-18-11(15)9-3-7(12)4-13-10(9)14-5-8(6-14)19-20(2,16)17/h3-4,8H,5-6H2,1-2H3

InChI Key

QLMFGOGUWLEJAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate (D62) (50 mg, 0.206 mmol) and triethylamine (0.057 ml, 0.412 mmol) in dimethylformamide (0.26 ml) cooled at 0° C., methansulfonyl chloride (0.016 ml, 0.206 mmole) was added dropwise and the reaction mixture stirred at the same temperature for 1 h. After solvent evaporation the obtained residue was purified by SPE-Si (5 g) eluting with a mixture petroleum ether/ethyl acetate from 90/10 to 70/30. Collected fractions, after solvent evaporation, afforded the title compound (D63) (53 mg)
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.057 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
solvent
Reaction Step One
Quantity
0.016 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To an ice cooled stirred solution of methyl 5-chloro-2-(3-hydroxyazetidin-1-yl)nicotinate (D62) (66 g, 0.27 mol) and triethylamine (56.86 ml, 0.40 mol) in dimethylformamide (500 ml) methanesulfonylchloride (23.15 ml, 0.29 mol) was added dropwise maintaining the temperature at 0° C. The reaction mixture was stirred at 0° C. for 3.5 h then methanesulfonyl chloride (6.3 ml, 0.037 mol) and triethylamine (18.9 ml, 0.135 mol) were added and the reaction mixture was stirred for 3 h at 0° C. After this time the formed solid was filtered off. Water (700 ml) was added to the filtrate. The formed solid was filtered off, washed with water (400 ml) and dried under vacuo to afford the title compound (D63) (80 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
56.86 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
18.9 mL
Type
reactant
Reaction Step Three

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